7-Azaspiro[4.6]undecane
Description
Structure
3D Structure
Properties
IUPAC Name |
7-azaspiro[4.6]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-2-6-10(5-1)7-3-4-8-11-9-10/h11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYZVVNDKLUTFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Azaspiro 4.6 Undecane and Its Derivatives
Strategies for Constructing the Azaspiro[4.6]undecane Core
The construction of the fundamental azaspiro[4.6]undecane framework can be achieved through a variety of synthetic routes, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.
Organocatalytic Approaches to Spirocyclic Aminolactones and Aminopyrrolidines
Organocatalysis has emerged as a powerful tool for the synthesis of complex molecular architectures, including spirocyclic systems. One notable approach involves the organocatalyzed Mannich coupling of cyclic carboxaldehydes to prepare spirocyclic aminolactones. researchgate.net These aminolactones can then be converted into pharmaceutically relevant spiro[4.6]cyclic 3-aminopyrrolidines. researchgate.netresearchgate.net This strategy provides a concise and stereoselective route to complex azaheterocyclic systems containing multiple stereocenters. researchgate.netresearchgate.net The development of novel pyrrolidine-based amino sulfonamides as organocatalysts has been successful in promoting anti-selective direct asymmetric Mannich reactions. researchgate.net
The construction of the pyrrolidine (B122466) scaffold, a key component of many azaspirocycles, can be achieved through one-step or sequential organocatalytic approaches. The one-step methods primarily rely on [3+2] cycloadditions, while sequential approaches involve the initial construction of chiral linear precursors followed by cyclization. researchgate.net
Iron-Mediated Cycloaddition Reactions in Azaspirocycle Formation
Iron-catalyzed reactions offer an efficient and economical alternative for the synthesis of azaspirocycles. A notable example is the iron trichloride (B1173362) (FeCl₃)-promoted cyclization/chlorination of cyclic tosylamine-tethered 8-aryl-2-en-7-yn-1-ols. This reaction proceeds rapidly at room temperature to afford (Z)-4-(arylchloromethylene)-substituted azaspirocycles in good to excellent yields. bohrium.comnih.gov This method is also applicable to the synthesis of spirocarbocyclic analogues. bohrium.com
Another iron-mediated approach involves the [2+3] cycloaddition reaction of α,α'-dibromoketones with vinylogous cyanamides, assisted by diiron nonacarbonyl, to produce highly functionalized 8-oxo-1-azaspiro[4.4]nonanes. ajol.info While this example illustrates the formation of a related azaspiro[4.4]nonane system, the principle of iron-mediated cycloaddition is a valuable strategy in the broader context of azaspirocycle synthesis.
Intramolecular Cyclization Protocols for Azaspiro[4.6]undecane Systems
Intramolecular cyclization represents a fundamental and widely used strategy for the construction of cyclic and spirocyclic systems. One such method involves the intramolecular amination of benzylic C-H bonds via a hydride transfer mechanism. This approach has been successfully applied to the synthesis of spirocyclic piperidines. For instance, the reaction of a cyclic aldehyde can afford a high yield of the corresponding spirocyclic piperidine (B6355638) under mild conditions. nih.gov
Another powerful intramolecular cyclization strategy is the ring-closing metathesis (RCM) of diene precursors. This method has been demonstrated for the synthesis of various diazaspiro compounds and can be followed by deprotection and functionalization to yield the desired azaspirocycle. Additionally, intramolecular cyclization can be achieved by treating acyl compounds with a strong base like potassium tert-butoxide at low temperatures to form spirocyclic compounds. acs.org
A scalable, three-step synthetic sequence starting from cyclic nitro compounds has also been reported for the preparation of 1-azaspiro[4.n]alkanes, including the 7-azaspiro[4.6]undecane hydrochloride. nih.gov
Stereoselective and Asymmetric Synthesis of Azaspiro[4.6]undecane Scaffolds
The control of stereochemistry is paramount in the synthesis of biologically active molecules. Several stereoselective and asymmetric methods have been developed for the synthesis of azaspiro[4.6]undecane scaffolds.
Organocatalytic and stereoselective Mannich coupling of hindered and chiral cyclohexylcarboxaldehydes provides a concise and stereoselective route to complex azaheterocyclic systems with up to five stereocenters. researchgate.netresearchgate.net Furthermore, samarium(II) iodide (SmI₂)-mediated cyclizations have been shown to be highly stereoselective. For example, unsaturated keto-lactams undergo sequential conjugate reduction-aldol cyclization to yield syn-spirocyclic pyrrolidinones and piperidinones with complete diastereocontrol. researchgate.net
The development of transition-metal catalyzed methods, particularly using palladium, has enabled the synthesis of chiral gem-disubstituted diazaheterocycles, which are valuable building blocks for complex medicinal compounds. caltech.edu
Functionalization and Derivatization Techniques
Once the core this compound scaffold is constructed, further functionalization and derivatization are often necessary to modulate its properties and biological activity.
Introduction of Diverse Functional Groups on the Spiro Undecane (B72203) System
The introduction of various functional groups onto the spiro undecane system can be achieved through several chemical transformations. The parent spiro compound serves as a versatile scaffold for synthesizing a wide range of derivatives.
Alkylation reactions at the nitrogen atom are a common functionalization strategy. For instance, N-alkylation can be achieved by reacting the spiro amine with alkyl halides in the presence of a palladium catalyst and a suitable ligand. The reaction of the spiro intermediate with reagents like cyanamide (B42294) or thiourea (B124793) derivatives under basic conditions can introduce guanidine (B92328) functionalities.
The functionalization is not limited to the nitrogen atom. The spirocyclic framework itself can be modified. For example, the design of spiro compounds for specific applications, such as in organic light-emitting diodes (OLEDs), often involves backbone functionalization and modification of substitution positions on the aromatic rings of the spiro unit. acs.org
Table 1: Key Synthetic Strategies for this compound Core
| Strategy | Key Reagents/Catalysts | Products | Reference(s) |
|---|---|---|---|
| Organocatalytic Mannich Coupling | Cyclic Carboxaldehydes, Pyrrolidine-based amino sulfonamides | Spirocyclic aminolactones, Spiro[4.6]cyclic 3-aminopyrrolidines | researchgate.netresearchgate.net |
| Iron-Mediated Cycloaddition | Iron trichloride (FeCl₃), Diiron nonacarbonyl | (Z)-4-(arylchloromethylene)-substituted azaspirocycles, 8-Oxo-1-azaspiro[4.4]nonanes | bohrium.comnih.govajol.info |
| Intramolecular Cyclization | Hydride transfer catalysts, Ring-closing metathesis catalysts, Potassium tert-butoxide | Spirocyclic piperidines, Diazaspiro compounds, Spirocyclic compounds | nih.govacs.org |
| Stereoselective Synthesis | Chiral organocatalysts, Samarium(II) iodide (SmI₂), Palladium catalysts | Enantioenriched azaspirocycles, syn-Spirocyclic pyrrolidinones/piperidinones | researchgate.netresearchgate.netresearchgate.netcaltech.edu |
Table 2: Functionalization Techniques for Spiro Undecane Systems
| Functionalization Type | Reagents | Functional Group Introduced | Reference(s) |
|---|---|---|---|
| N-Alkylation | Alkyl halides, Palladium catalyst | N-Alkyl groups | |
| Guanidine Functionalization | Cyanamide, Thiourea derivatives | Guanidine moiety | |
| Backbone Functionalization | Various reagents for aromatic substitution | Diverse substituents on aromatic rings | acs.org |
Parallel Synthesis of Azaspiro[4.6]undecane Analogs and Compound Libraries
The development of parallel synthesis methodologies has become a cornerstone in medicinal chemistry for the rapid generation of compound libraries, enabling efficient exploration of structure-activity relationships (SAR). For the this compound scaffold, such strategies are crucial for discovering novel therapeutic agents.
One notable approach involves a "bottom-up" branching synthesis, which focuses on creating a variety of structurally diverse molecular scaffolds. whiterose.ac.uk This method begins with the preparation of cyclization precursors that contain multiple reactive sites. whiterose.ac.uk A toolkit of different cyclization reactions is then applied to these precursors to generate a library of diverse scaffolds, including those with the azaspiro[4.6]undecane core. whiterose.ac.uk These scaffolds can then be further diversified by adding various functional groups, a process often referred to as "capping." whiterose.ac.uk This lead-oriented synthesis (LOS) strategy is designed to produce libraries of three-dimensional compounds with properties suitable for biological screening. whiterose.ac.uk
Another efficient method for generating compound libraries is through a high-throughput approach utilizing rhodium-catalyzed carbenoid chemistry. whiterose.ac.uk This technique has been successfully used in a reaction array format to produce a diverse set of chemical probes, some of which have demonstrated biological activity. whiterose.ac.uk For instance, a library of 23 diverse chemical probes was prepared using this method, with four compounds showing low micromolar activity against T. brucei. whiterose.ac.uk
In the context of specific azaspiro[4.6]undecane derivatives, parallel synthesis has been employed to create libraries for screening against particular biological targets. For example, a series of novel 4-hydroxypiperidine (B117109) derivatives incorporating a 7-azaspiro[4.5]decane core (a close analog to the [4.6] system) were prepared using parallel synthesis to explore their potential as inhibitors of ubiquitin-specific protease 19 (USP19). google.com This involved a general procedure where a core scaffold was systematically modified with different building blocks. google.com
Furthermore, the synthesis of a library based on the natural product Psammaplysin F, which contains a related 1,6-dioxa-2-azaspiro[4.6]undecane skeleton, highlights the use of parallel solution-phase semisynthesis. researchgate.net Starting from a significant quantity of the natural product scaffold isolated from a marine sponge, a series of urea (B33335) and amide analogues were generated in low to moderate yields. researchgate.net This approach allowed for the systematic modification of the side chain attached to the core, leading to a focused library for biological evaluation. researchgate.net
These examples underscore the power of parallel synthesis and related high-throughput techniques in generating diverse libraries of this compound analogs and related spirocyclic compounds. Such libraries are invaluable for the discovery of new chemical probes and potential drug candidates.
Exploration of Structural and Stereochemical Variants in Azaspiro[4.6]undecanes
The synthesis of structural and stereochemical variants of the this compound core is critical for understanding its chemical space and for developing compounds with specific biological activities. Researchers have explored various synthetic routes to access different isomers and stereoisomers of this scaffold.
One area of exploration involves the creation of different ring sizes fused to the azacyclic portion. For example, methods have been developed for the synthesis of 1-azaspiro[4.n]alkanes, where 'n' can be varied to produce different ring sizes. acs.org These approaches often involve multi-step sequences starting from cyclic nitro compounds or other suitable precursors. acs.org The ability to vary the size of the carbocyclic ring allows for a systematic investigation of how ring strain and conformation affect biological activity.
Stereoselectivity is a key consideration in the synthesis of these spirocyclic systems. Asymmetric synthesis strategies have been employed to produce enantiomerically pure or enriched azaspiro compounds. For instance, an enantioselective synthesis of the 1-azaspiro[5.5]undecane ring system, a core component of histrionicotoxin (B1235042) alkaloids, has been achieved using D-glucose as a chiral starting material. clockss.org This "Chiron approach" leverages the inherent chirality of the starting material to control the stereochemistry of the final product. clockss.org Key reactions in this synthesis include the addition of allyllithium to an allylimine followed by a ring-closing metathesis (RCM). clockss.org
The introduction of substituents at various positions on the azaspiro[4.6]undecane skeleton is another important aspect of exploring structural variants. For example, in the synthesis of psammaplysin analogs, which feature a 1,6-dioxa-2-azaspiro[4.6]undecane core, different side chains are attached via an amide linkage. chemrxiv.org The variability of this side chain contributes significantly to the diversity of the psammaplysin family of natural products. chemrxiv.org
Furthermore, the development of synthetic methods that allow for the controlled introduction of functional groups on the carbocyclic ring is of great interest. This can be achieved through various chemical transformations, such as the functionalization of ketone precursors or the use of cycloaddition reactions. The choice of synthetic strategy often dictates the range of structural and stereochemical variants that can be accessed.
Biosynthetic Pathways of Naturally Occurring Azaspiro[4.6]undecane Derivatives
Proposed Biosynthesis of 1,6-Dioxa-2-azaspiro[4.6]undecane Skeleton (Psammaplysins)
The psammaplysins are a family of marine natural products characterized by a unique 1,6-dioxa-2-azaspiro[4.6]undecane skeleton. nih.govresearchgate.net These bromotyrosine-derived alkaloids are primarily isolated from marine sponges of the order Verongiida. nih.gov The proposed biosynthetic pathway for the formation of this distinctive spirocyclic core is believed to originate from 3,5-dibromo-L-tyrosine. nih.gov
The key steps in the proposed biosynthesis are as follows:
Oxidation and Rearrangement: The pathway is thought to proceed through an oximino epoxide intermediate derived from dibromotyrosine. nih.govacs.org A critical transformation is a Beckmann-type rearrangement, which occurs concurrently with the opening of the epoxide ring. nih.gov
Arene Oxide-Oxepin Rearrangement: An alternative, yet related, proposed mechanism involves an arene oxide-oxepin rearrangement as a key step. researchgate.net This is followed by a ring closure involving the protonation of a double bond and a nucleophilic attack by the oxime hydroxyl group. researchgate.net
Formation of the Spirocyclic Core: The rearrangement and subsequent cyclization events lead to the formation of the characteristic 1,6-dioxa-2-azaspiro[4.6]undecane backbone. nih.govresearchgate.net The absolute configuration of naturally occurring psammaplysins at the C-6 and C-7 positions has been determined to be 6R, 7R, suggesting a common biosynthetic origin. nih.gov
The psammaplysin molecule is composed of two main subunits:
Subunit A: An 8,10-dibromo-4-hydroxy-9-methoxy-1,6-dioxa-2-azaspiro[4.6]undeca-2,7,9-triene-3-carboxylic acid moiety. nih.govresearchgate.net
Subunit B: A 3-(4-(2-aminoethyl)-2,6-dibromophenoxy)propan-1-amine unit, also known as moloka'iamine. researchgate.net
These two subunits are linked by an amide bond between the carboxylic acid of subunit A and the terminal amino group of subunit B. nih.govresearchgate.net The diversity within the psammaplysin family arises from variations in the side chain (subunit B). chemrxiv.org
Enzymatic Transformations in Natural Product Biogenesis
The biosynthesis of complex natural products like those containing the azaspiro[4.6]undecane framework involves a series of sophisticated enzymatic transformations. chemrxiv.org While the complete enzymatic machinery for psammaplysin biosynthesis is yet to be fully elucidated, several key types of enzymatic reactions are believed to be involved. semanticscholar.org
Halogenation: A crucial step in the biosynthesis of psammaplysins is the bromination of the tyrosine precursor. This is carried out by halogenase enzymes, which are capable of incorporating halogen atoms into organic molecules. uni-muenchen.de These enzymes can utilize different halogenating agents, including hypohalites (XO⁻) generated by flavin-dependent halogenases or halo-peroxidases. uni-muenchen.de
Oxidation and Rearrangement: The formation of the epoxide intermediate and the subsequent Beckmann-type rearrangement are likely catalyzed by specific oxidoreductases and isomerases. nih.govresearchgate.net Enzymes such as monooxygenases are known to be involved in Baeyer-Villiger oxidations, a reaction type that can lead to the formation of lactones and esters, which are structurally related to intermediates in the proposed psammaplysin pathway. researchgate.net
Hydroxylation: The introduction of hydroxyl groups at specific positions on the aromatic ring and the spirocyclic core is another key enzymatic step. Cytochrome P450 monooxygenases are a well-known class of enzymes that catalyze such C-H oxyfunctionalization reactions with high regio- and stereoselectivity. bohrium.com
Amide Bond Formation: The final assembly of the psammaplysin molecule involves the formation of an amide bond between the spirocyclic core (subunit A) and the side chain (subunit B). This reaction is likely catalyzed by a non-ribosomal peptide synthetase (NRPS) or a similar amide ligase. researchgate.net
It is important to note that some steps in the biosynthesis of natural products can also occur non-enzymatically. nih.gov These spontaneous reactions can contribute to the structural diversity of the final products. nih.gov The interplay between enzymatic and non-enzymatic reactions is a fascinating aspect of natural product biogenesis. nih.gov
The study of these enzymatic transformations is not only crucial for understanding how nature constructs such complex molecules but also provides a powerful toolkit for synthetic biology and the development of novel biocatalysts for chemical synthesis. chemrxiv.org
Structural Elucidation and Conformational Analysis in Azaspiro 4.6 Undecane Research
Advanced Spectroscopic Techniques for Structural Characterization
Spectroscopic methods form the cornerstone of molecular characterization in the study of azaspiro compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for elucidating the intricate structural details of these molecules.
NMR spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of atoms within a molecule.
¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. For instance, in derivatives of 1-azaspiro[4.6]undecane, specific chemical shifts are reported for the protons and carbons of the spirocyclic framework. acs.org In the ¹³C NMR spectrum of a substituted 8-oxo-1-azaspiro[4.4]nonane, a related spirocycle, the quaternary spiro-fused carbon atom provides a characteristic signal around δ 71.08. ajol.info For more complex systems like the marine-derived psammaplysins, which contain a 1,6-dioxa-2-azaspiro[4.6]undecane core, detailed 1D and 2D NMR analyses are essential for initial structure mapping. researchgate.netnih.gov
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR techniques are critical for assembling the complete molecular structure. Correlation Spectroscopy (COSY) experiments establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These experiments have been vital in confirming the structures of various oxa-aza spirobicycles. csic.es For complex structures like substituted 8-oxo-1-azaspiro[4.4]nonanes, a combination of DEPT, COSY, GHSQC, and GHMQC spectra allows for the unambiguous assignment of all ¹H and ¹³C signals. ajol.info
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is particularly crucial for determining the relative stereochemistry of chiral centers by identifying protons that are close in space. In the study of oxa-azaspirobicycles, intramolecular NOE experiments have been used to tentatively assign the stereochemistry of the quaternary spirocenter. csic.es For example, an NOE correlation between specific protons can confirm their cis relationship. ajol.info This technique was instrumental in predicting the relative stereochemistry of a complex azaspirocycle, which was later confirmed by X-ray crystallography. ajol.info
Table 1: Representative ¹H NMR Data for an Azaspiro[4.6]undecane Derivative
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| NH₂ | 9.33 | s | - |
| CH₂ | 3.32 | p | 6.6 |
| CH₂ | 2.11 | dd | 14.5, 10.0 |
| CH₂ | 1.99 | p | 7.4 |
Data derived from a study on 1-Azaspiro[4.6]undecane hydrochloride. acs.org
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.
Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the molecular formula of the synthesized or isolated compound. mdpi.com Techniques like Electrospray Ionization (ESI) are commonly used to generate the molecular ion. rsc.org
Chromatography-Mass Spectrometry Coupling (LC-MS, GC-MS): Coupling liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry allows for the separation of complex mixtures and the identification of individual components. LC-MS is a standard method for the analysis of azaspiro compounds and their derivatives. smolecule.com It has been effectively used for the sensitive and specific determination of azaspiracids, a group of marine toxins with a spirocyclic structure. nih.gov GC-MS is also employed, particularly for more volatile derivatives, and can be used in conjunction with other analytical techniques like thermogravimetric analysis to identify degradation products. Predicted GC-MS spectra are available for some azaspirodecane derivatives. contaminantdb.ca
Table 2: Mass Spectrometry Data for an Azaspiro Compound Derivative
| Ion | m/z (calculated) | m/z (found) | Technique |
|---|---|---|---|
| [M+H]⁺ | 283.4 | 283.4 | MS |
| [M-17]⁺ | 152.1070 | 152.1069 | HRMS (EI/DFS) |
Data compiled from studies on ciprofloxacin (B1669076) derivatives mdpi.com and azadispiro[4.1.4.2]tridecane-6-oxyl derivatives. mdpi.com
For chiral molecules, determining the absolute configuration is a critical step. Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for this purpose.
ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. faccts.de The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT), the absolute configuration of stereogenic centers can be confidently assigned. faccts.deunibs.it This method has been successfully applied to establish the absolute configuration of psammaplysins, which feature a 1,6-dioxa-2-azaspiro[4.6]undecane core, by confirming the (6R, 7R) configuration. nih.govresearchgate.net The comparison of experimental and calculated ECD data is a definitive approach for assigning the absolute stereochemistry of complex natural products and synthetic compounds. nih.gov
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and absolute stereochemistry.
This technique has been essential in confirming the structures of various spirocyclic systems. For example, the structure of a substituted 8-oxo-1-azaspiro[4.4]nonane, initially predicted by NOESY NMR, was definitively confirmed by X-ray crystallography. ajol.info Similarly, the initial structural proposal for psammaplysin A, based on NMR, was later revised based on single-crystal X-ray diffraction data of a derivative, correcting the backbone from a spiro[4.5]oxazadecane to a spiro[4.6]dioxazundecane moiety. nih.gov X-ray diffraction has also been used to study the structures of related compounds like 3-amino-1,3-diazaspiro[4.6]undecane-2,4-dione. researchgate.net
Conformational Dynamics and Analysis of Azaspiro[4.6]undecane Rings
The 7-azaspiro[4.6]undecane framework consists of a five-membered pyrrolidine (B122466) ring and a seven-membered azepane ring fused at a spiro carbon. The flexibility of the seven-membered ring, in particular, leads to a complex conformational landscape.
The analysis of the conformational dynamics is crucial for understanding the molecule's properties and interactions. The seven-membered azepane ring can adopt several low-energy conformations, such as chair and boat forms, and the interconversion between these conformers can be studied using variable-temperature NMR spectroscopy. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to model reaction pathways and predict the most stable conformations. The rigidity of the spirocyclic system, which is intermediate compared to smaller [4.5] or larger [5.5] systems, influences its binding affinity to biological targets and its metabolic stability. Understanding the conformational preferences of the azaspiro[4.6]undecane rings is therefore a key aspect of research in this area.
Structure Activity Relationship Sar Studies of 7 Azaspiro 4.6 Undecane Derivatives
Influence of Substituents on Biological Recognition and Potency
The biological activity of 7-azaspiro[4.6]undecane derivatives is profoundly influenced by the nature and position of various substituents. Research on analogous azaspiro compounds, such as 7-azaspiro[3.5]nonane derivatives developed as GPR119 agonists, has demonstrated that modifications to both the N-capping group on the piperidine (B6355638) ring and the aryl group attached to the scaffold are critical for potency. In one such study, optimization of these positions led to the identification of a potent agonist. This highlights the principle that substituents can significantly impact interactions with biological targets.
Systematic modifications of related spirocyclic systems, like 1-oxa-8-azaspiro[4.5]decanes, have further illuminated the role of substituents in determining receptor affinity and functional activity. For these M1 muscarinic agonists, the introduction of different groups at various positions on the scaffold resulted in a range of in vitro and in vivo activities, with some analogs showing preferential affinity for M1 over M2 receptors. For instance, the substitution of a methyl group with an ethyl group at the 2-position, or the introduction of a methylene (B1212753) group at the 3-position, led to compounds with distinct pharmacological profiles. These findings underscore the sensitivity of biological targets to even minor structural changes in the ligand.
The following table summarizes the influence of substituents on the activity of analogous azaspiro compounds, providing insights that may be applicable to the this compound scaffold.
| Scaffold | Target | Substituent Position | Substituent Type | Effect on Activity |
| 7-Azaspiro[3.5]nonane | GPR119 | Piperidine N-capping group | Optimized aryl groups | Potent agonism |
| 1-Oxa-8-azaspiro[4.5]decane | Muscarinic M1 Receptor | 2-position | Ethyl | Partial agonistic activity |
| 1-Oxa-8-azaspiro[4.5]decane | Muscarinic M1 Receptor | 3-position | Methylene | Partial agonistic activity |
| 1-Oxa-8-azaspiro[4.5]decane | Muscarinic M1 Receptor | 3-position | Dithioketal | Preferential M1 affinity |
| 1-Oxa-8-azaspiro[4.5]decane | Muscarinic M1 Receptor | 3-position | Oxime | Preferential M1 affinity |
Impact of Stereochemistry on Molecular Interactions and Activity Divergence
Stereochemistry is a critical determinant of biological activity, dictating the precise three-dimensional arrangement of a molecule and its ability to interact with chiral biological macromolecules. For this compound derivatives, which possess at least one stereocenter at the spirocyclic junction, the spatial orientation of substituents can lead to significant differences in potency and efficacy between enantiomers.
Studies on the optical resolution of analogous 1-oxa-8-azaspiro[4.5]decane derivatives have shown that while the binding affinity may exhibit a low eudismic ratio, the functional activity often resides preferentially in one enantiomer. For example, the M1 agonist activity of 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane was found to be concentrated in their (-)-isomers. The absolute configuration of the active (-)-isomer of the latter compound was determined to be S, which corresponds to the stereochemistry of the natural muscarinic agonist, muscarone. This demonstrates that the specific stereochemical configuration is crucial for productive interaction with the receptor and subsequent signal transduction.
The differential activity of stereoisomers can be attributed to the unique way each enantiomer fits into a chiral binding pocket. One enantiomer may engage in optimal interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) with key amino acid residues, leading to a potent biological response, while the other enantiomer may bind less effectively or in a non-productive orientation, resulting in lower potency or even antagonistic activity.
The following table illustrates the impact of stereochemistry on the activity of a related azaspiro compound.
| Compound | Enantiomer | Biological Activity |
| 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one | (-)-isomer | Preferential M1 agonist activity |
| 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane | (-)-(S)-isomer | Preferential M1 agonist activity |
Modulation of Binding Affinity through Ring System Variations and Scaffold Modifications
In the development of acetyl-CoA carboxylase (ACC) inhibitors, researchers modified a spiro-lactone ring to improve metabolic stability. This led to the synthesis of a spiro-imide derivative which exhibited potent ACC inhibitory activity and favorable pharmacokinetic profiles. This example of scaffold modification highlights how altering the core ring structure, in this case by replacing an oxygen atom with a nitrogen atom to form an imide, can lead to improved drug-like properties while maintaining or enhancing biological activity.
Design Principles for Optimizing Azaspiro[4.6]undecane-Based Scaffolds in Medicinal Chemistry
The optimization of this compound-based scaffolds in medicinal chemistry relies on several key design principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. These principles are often derived from broader strategies in drug design and have been successfully applied to various spirocyclic systems.
One fundamental principle is the use of the azaspiro[4.6]undecane core as a privileged scaffold . Privileged structures are molecular frameworks that are capable of binding to multiple biological targets with high affinity. The rigid, three-dimensional nature of the this compound scaffold provides a well-defined exit vector for substituents, allowing for the systematic exploration of chemical space and the targeting of specific receptor pockets.
Structure-based drug design and pharmacophore modeling are powerful tools for optimizing these scaffolds. By understanding the key interactions between a lead compound and its target through techniques like X-ray crystallography or computational docking, medicinal chemists can rationally design modifications to enhance binding affinity. Pharmacophore models, which define the essential spatial arrangement of functional groups required for biological activity, can guide the design of novel derivatives with improved properties.
Bioisosteric replacement is another crucial strategy. This involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving the molecule's ADME (absorption, distribution, metabolism, and excretion) profile or reducing toxicity while maintaining or improving biological activity. For instance, replacing a metabolically liable group with a more stable bioisostere can enhance the drug's half-life.
Mechanistic Investigations of Azaspiro 4.6 Undecane in Biological Systems in Vitro and Ex Vivo Research
Receptor Binding and Ligand-Target Interactions
Dual µ-Opioid Receptor Agonism and σ1 Receptor Antagonism
Certain derivatives based on a related 1-oxa-4,9-diazaspiro[5.5]undecane scaffold have been identified as potent dual ligands for the µ-opioid receptor (MOR) and the sigma-1 receptor (σ1R). biorxiv.orgsigmaaldrich.com These compounds exhibit a unique pharmacological profile, acting as agonists at the MOR while simultaneously serving as antagonists at the σ1R. biorxiv.org
A lead clinical candidate from this class, EST73502, demonstrated potent MOR agonism and σ1R antagonism. biorxiv.orgsigmaaldrich.com This dual activity is believed to be a promising strategy for developing potent analgesics with a reduced risk of common opioid-related adverse effects. biorxiv.org The interaction with both receptors suggests a multimodal mechanism of action, where the MOR agonism provides the primary analgesic effect, and the σ1R antagonism helps to modulate this activity and potentially mitigate undesirable side effects. sigmaaldrich.com Research indicates that this combined MOR agonism/σ1R antagonism may represent an effective approach for creating safer and more potent pain therapeutics. biorxiv.org
| Receptor | Binding Affinity (Ki, nM) | Functional Activity |
|---|---|---|
| µ-Opioid Receptor (MOR) | 1.6 | Agonist |
| σ1 Receptor (σ1R) | 18 | Antagonist |
About this data
This table summarizes the in vitro binding affinity and functional activity of the clinical candidate EST73502 at its primary targets. Data is compiled from preclinical pharmacological studies. biorxiv.orgsigmaaldrich.com
Inhibition of Mycobacterial Enzymes (e.g., MmpL3 Flippase) by Azaspiroketal Mannich Bases
In the field of antimicrobial research, indolyl azaspiroketal Mannich bases have emerged as powerful agents against Mycobacterium tuberculosis. researchgate.netnih.gov The mechanism of action for these compounds is multifaceted, involving both membrane disruption and specific enzyme inhibition. The inclusion of the azaspiroketal moiety was found to be crucial for a significant increase in potency. nih.govnih.gov
This enhanced activity is attributed to the acquisition of a second mechanism of action: the inhibition of the essential mycobacterial membrane protein large 3 (MmpL3). nih.govresearchgate.net MmpL3 functions as a flippase, responsible for transporting trehalose (B1683222) monomycolate (TMM), a key precursor for the mycobacterial cell wall, across the inner membrane. nih.govchemrxiv.org By inhibiting the flippase activity of MmpL3, the azaspiroketal compounds block the biosynthesis of critical cell wall components. nih.govnih.gov Genetic, biochemical, and computational studies have confirmed that these spiroketal analogs bind within a common inhibitor pocket of MmpL3, leading to the disruption of mycolic acid transport. nih.gov This dual mechanism, combining membrane permeabilization with specific inhibition of the MmpL3 enzyme, contributes to the potent antimycobacterial effects of these azaspiro derivatives. nih.govnih.gov
Modulation of Methionyl-tRNA Synthetase (MRS) Activity
Based on available scientific literature, there is currently no direct evidence linking 7-azaspiro[4.6]undecane or its closely related azaspirane derivatives to the modulation of methionyl-tRNA synthetase (MRS) activity. While MRS is a validated target for novel antibiotics, the compounds identified as inhibitors of this enzyme belong to different chemical classes.
Cellular and Molecular Pathway Modulation
Impact on Cellular Growth and Proliferation in Oncological Research Models
In oncological research, a synthetic azaspirane derivative, CIMO (2-(1-(4-(2-cyanophenyl)1-benzyl‑1H-indol-3-yl)-5-(4-methoxy-phenyl)-1-oxa-3-azaspiro(5,5)undecane), has shown significant anti-proliferative activity against breast cancer cells. The compound effectively suppresses the growth of both estrogen receptor-negative (ER-) and estrogen receptor-positive (ER+) breast cancer cell lines without substantially affecting the viability of normal cells.
The anticancer mechanism of CIMO involves the modulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. Specifically, the compound was observed to inhibit the phosphorylation of JAK2 and STAT3 proteins in ER- breast cancer cells. This inhibition leads to a downstream decrease in the expression of genes crucial for cell cycle progression (e.g., CCND1) and cell survival (e.g., BCL2, BCL-xL). Furthermore, treatment with CIMO resulted in the arrest of breast cancer cells in the G0/G1 phase of the cell cycle and induced apoptosis. It also suppressed cancer cell migration and invasion, indicating a broad impact on tumor progression pathways.
| Cell Line | Estrogen Receptor Status | IC50 (µM) |
|---|---|---|
| BT-549 | ER- | 3.05 |
| MDA-MB-231 | ER- | 3.41 |
| MCF-7 | ER+ | 4.12 |
| BT-474 | ER+ | 4.19 |
About this data
This table shows the half-maximal inhibitory concentration (IC50) values for the azaspirane derivative CIMO against four different breast cancer cell lines, demonstrating its efficacy in both ER-negative and ER-positive types. Data is from in vitro cell viability assays.
Computational and Theoretical Chemistry Studies on 7 Azaspiro 4.6 Undecane
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. Such predictions are invaluable in drug discovery for identifying potential drug candidates and understanding their mechanism of action.
In the context of 7-Azaspiro[4.6]undecane, molecular docking simulations would be employed to assess its potential as a scaffold for designing ligands that can bind to various biological targets. The spirocyclic nature of this compound offers a rigid framework that can be functionalized to achieve specific interactions with a protein's active site. While specific molecular docking studies on this compound are not widely reported in the literature, research on other azaspiro compounds, such as 7-azaspiro[3.5]nonane derivatives, has demonstrated their potential as GPR119 agonists for the treatment of diabetes.
An illustrative example of data that could be generated from a molecular docking study of a hypothetical this compound derivative against a protein target is presented in Table 1.
Table 1: Illustrative Molecular Docking Results for a Hypothetical this compound Derivative
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Kinase A | -8.5 | Lys72, Asp184 | Hydrogen Bond, Ionic |
| Protease B | -7.2 | His41, Cys145 | Hydrogen Bond, Hydrophobic |
| GPCR C | -9.1 | Tyr114, Phe261 | Pi-Pi Stacking, Hydrophobic |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. Methods such as Density Functional Theory (DFT) are powerful tools for investigating molecular geometry, charge distribution, and reactivity. nih.gov These calculations can provide insights into a molecule's stability, spectroscopic properties, and potential reaction pathways.
For this compound, quantum chemical calculations could be used to understand its fundamental electronic properties. For instance, the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can help in assessing its chemical reactivity. The molecular electrostatic potential (MEP) map would reveal the regions of the molecule that are electron-rich or electron-poor, indicating potential sites for electrophilic and nucleophilic attack. Although specific DFT studies on this compound are not readily found, research on other spirocyclic compounds has utilized these methods to rationalize their structural and electronic characteristics. researchgate.net
Table 2 provides an example of the kind of data that quantum chemical calculations could yield for this compound.
Table 2: Exemplary Quantum Chemical Properties of this compound (Calculated)
| Property | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | 1.5 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 1.8 D |
This table contains hypothetical data for illustrative purposes.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. mdpi.com These computational models predict various properties such as intestinal absorption, plasma protein binding, metabolic stability, and potential for toxicity. By identifying potential liabilities early in the drug discovery process, these predictions help in prioritizing candidates with favorable drug-like properties.
While there are no specific published ADME prediction studies for this compound, the general principles and available software tools can be applied to estimate its properties. The physicochemical characteristics of the this compound scaffold, such as its molecular weight, lipophilicity (logP), and topological polar surface area (TPSA), are key determinants of its ADME profile. These parameters can be readily calculated and used to predict its behavior in the body. The development of predictive ADME models is an active area of research, with machine learning and artificial intelligence techniques being increasingly employed to improve accuracy. mdpi.com
An illustrative summary of predicted ADME properties for this compound is shown in Table 3.
Table 3: Illustrative In Silico ADME Prediction for this compound
| ADME Property | Predicted Value/Classification |
| Human Intestinal Absorption | High |
| Caco-2 Permeability | Moderate |
| Plasma Protein Binding | Low |
| CYP2D6 Inhibition | Unlikely |
| Lipinski's Rule of Five | 0 Violations |
The data in this table are for exemplary purposes and are not based on experimental validation.
Conformational Analysis and Energy Landscape Mapping
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences of a molecule is crucial as its three-dimensional shape dictates its biological activity. Energy landscape mapping provides a comprehensive view of the relative energies of different conformers, identifying the most stable (lowest energy) conformations.
For this compound, the spirocyclic system introduces significant conformational constraints. The fusion of a five-membered and a seven-membered ring through a common carbon atom results in a unique three-dimensional architecture. Computational methods, such as molecular mechanics and quantum mechanics, can be used to explore the conformational space of this compound. This analysis would identify the most stable chair, boat, and twist-boat conformations of the seven-membered ring and the envelope and twist conformations of the five-membered ring. While detailed conformational analysis of this compound is not extensively documented, studies on other spiro[4.5]decanes and spiro[4.6]undecanes provide insights into the conformational behavior of such systems. researchgate.net
Table 4 presents a hypothetical summary of a conformational analysis of this compound.
Table 4: Hypothetical Conformational Analysis of this compound
| Conformer | Relative Energy (kcal/mol) | Population (%) |
| Chair-Envelope | 0.00 | 75.2 |
| Chair-Twist | 0.85 | 15.3 |
| Boat-Envelope | 2.50 | 5.1 |
| Other | > 3.00 | < 4.4 |
This table is a hypothetical representation of the results of a conformational analysis.
Advanced Applications and Future Directions in Azaspiro 4.6 Undecane Research
Utility as Chemical Probes for Biological System Interrogation
The development of chemical probes is crucial for dissecting complex biological pathways and validating novel drug targets. While specific examples of 7-azaspiro[4.6]undecane being employed as a chemical probe are still emerging, its structural characteristics make it an attractive scaffold for such applications. The potential for custom antibody labeling with this compound suggests its utility in targeted biological assays. biosynth.com By attaching fluorescent dyes, biotin (B1667282) tags, or photoaffinity labels to the azaspiro[4.6]undecane core, researchers can create powerful tools to investigate the interactions and localization of target proteins within cellular systems.
Future research in this area will likely focus on the synthesis of derivatized this compound molecules that can be used to:
Visualize and track specific receptors or enzymes in real-time using advanced imaging techniques.
Identify and isolate binding partners of new drug candidates through affinity-based proteomics.
Elucidate the mechanism of action of bioactive compounds by mapping their interactions within the cellular environment.
Integration into Fragment-Based Drug Design (FBDD) Strategies
Fragment-based drug design (FBDD) has become a powerful strategy for identifying and optimizing lead compounds. This approach relies on screening small, low-complexity molecules (fragments) that can bind to a biological target with high ligand efficiency. The rigid, three-dimensional nature of the azaspiro[4.6]undecane scaffold makes it an ideal candidate for inclusion in FBDD libraries.
A key advantage of spirocyclic scaffolds is their ability to present substituents in well-defined vectors, allowing for precise exploration of a target's binding pocket. bldpharm.com For instance, in a study on 3,9-diazaspiro[5.5]undecane-based antagonists for the GABA-A receptor, the spirocyclic core was crucial for establishing a specific binding mode and improving selectivity. soton.ac.uk Similarly, the this compound framework can serve as a rigid core from which to grow or link fragments, ultimately leading to the development of potent and selective inhibitors or modulators. The inherent Fsp³ character of spirocycles often correlates with improved physicochemical properties, such as increased aqueous solubility and better metabolic stability, which are desirable attributes for drug candidates. bldpharm.comevitachem.com
| FBDD Strategy | Application of this compound Scaffold |
| Fragment Growing | The core scaffold can be decorated with small functional groups to probe interactions within a binding site. |
| Fragment Linking | Two fragments that bind to adjacent sites on a target can be linked using the this compound as a rigid linker. |
| Scaffold Hopping | The azaspiro[4.6]undecane motif can replace less favorable scaffolds in existing ligands to improve properties. |
Novel Synthetic Methodologies for Enhanced Structural Complexity and Diversity
To fully exploit the potential of the this compound scaffold, the development of novel and efficient synthetic methodologies is paramount. Current research focuses on creating diverse libraries of functionalized derivatives to support structure-activity relationship (SAR) studies.
Drawing inspiration from the synthesis of other azaspirocycles, several strategies can be envisioned for the this compound system. For example, the synthesis of functionalized 2-azaspiro[3.3]heptane-1-carboxylic acid derivatives has demonstrated the feasibility of introducing a variety of functional groups that can be used for further chemical modifications. univ.kiev.uauniv.kiev.ua These approaches often involve multi-step sequences that allow for the controlled introduction of substituents around the spirocyclic core.
Future synthetic efforts will likely concentrate on:
Developing stereoselective syntheses to access enantiomerically pure this compound derivatives, which is critical for understanding their interactions with chiral biological targets.
Creating parallel synthesis platforms to rapidly generate large libraries of analogs with diverse substitution patterns.
Exploring novel cyclization strategies to construct the spirocyclic core with greater efficiency and from more readily available starting materials.
Exploration of Emerging Biological Targets and Therapeutic Areas
The unique structural features of the this compound scaffold make it a promising platform for targeting a range of biological macromolecules. Research on analogous azaspiro compounds has revealed their potential in several therapeutic areas.
For instance, derivatives of 7-azaspiro[3.5]nonane have been identified as potent agonists of GPR119, a G protein-coupled receptor involved in glucose homeostasis, suggesting a potential role in the treatment of type 2 diabetes. nih.gov Furthermore, studies on 1-oxa-8-azaspiro[4.5]decanes have led to the discovery of M1 muscarinic agonists with potential applications in treating cognitive deficits associated with Alzheimer's disease. nih.gov The pharmacological evaluation of 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes has also identified potential dopamine (B1211576) agonists. nih.gov
These findings suggest that derivatives of this compound could be explored for their activity against a variety of targets, particularly within the central nervous system and in metabolic diseases. The rigid scaffold can help to lock in bioactive conformations, leading to enhanced potency and selectivity for receptors, enzymes, and ion channels.
| Potential Therapeutic Area | Relevant Biological Target Class | Example from Analogous Compounds |
| Metabolic Diseases | G Protein-Coupled Receptors (GPCRs) | GPR119 Agonists nih.gov |
| Neurological Disorders | Muscarinic Receptors | M1 Muscarinic Agonists nih.gov |
| Neurological Disorders | Dopamine Receptors | Dopamine Agonists nih.gov |
| Inflammatory Diseases | GABA-A Receptors | GABA-A Receptor Antagonists soton.ac.uk |
Development of Advanced Analytical Techniques for Azaspiro[4.6]undecane Metabolites and Interactions
As derivatives of this compound advance through the drug discovery pipeline, the development of robust analytical methods to characterize their metabolites and study their interactions with biological systems will be essential. The inherent complexity of spirocyclic compounds necessitates sophisticated analytical approaches.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of small molecules in complex biological matrices. The development of sensitive and specific LC-MS/MS methods will be crucial for pharmacokinetic studies and for identifying and quantifying metabolites of this compound-based drug candidates. Challenges such as matrix effects will need to be addressed to ensure accurate and reliable data.
Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for the structural elucidation of novel this compound derivatives and their metabolites. Advanced 2D NMR techniques can provide detailed information about the connectivity and stereochemistry of these complex molecules.
Future research in this domain will likely involve:
The synthesis of isotopically labeled internal standards to improve the accuracy of LC-MS/MS quantification.
The use of high-resolution mass spectrometry to identify unknown metabolites and characterize their structures.
The application of advanced NMR techniques, such as NOESY and ROESY, to determine the three-dimensional structure of this compound derivatives and their complexes with biological targets.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 7-Azaspiro[4.6]undecane, and how can reaction conditions be optimized for improved yield?
- Methodological Answer : Synthesis typically involves ring-closing metathesis or condensation reactions, with optimization achieved by varying catalysts (e.g., transition metals), temperature, and solvent polarity. For example, analogs like 1-Oxa-9-azaspiro[5.5]undecane derivatives are synthesized using controlled cyclization protocols . Yield optimization may require factorial design to assess interactions between variables (e.g., reactant ratios, reaction time) .
Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR, ¹H and ¹³C) is critical for confirming spirocyclic connectivity and substituent positions. X-ray crystallography provides definitive proof of stereochemistry and ring geometry, as seen in structural analyses of related spiro compounds . High-resolution mass spectrometry (HRMS) further validates molecular formula and purity.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves, chemical-resistant lab coats, and fume hoods to minimize inhalation or dermal exposure. Proper disposal of contaminated materials must follow institutional guidelines, as outlined in safety data sheets for structurally similar azaspiro compounds . Emergency protocols for spills include neutralization with inert adsorbents and immediate ventilation.
Q. How can researchers determine the solubility and stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct solubility tests in solvents (e.g., DMSO, water, ethanol) using UV-Vis spectroscopy or gravimetric analysis. Stability studies under acidic/basic conditions (pH 3–10) and temperatures (4°C to 50°C) should employ HPLC to monitor degradation products over time. Reference NIST data for physicochemical properties of analogous compounds .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound when multiple variables influence the reaction?
- Methodological Answer : Implement a 2<sup>k</sup> factorial design to evaluate variables like catalyst loading, solvent polarity, and temperature. Statistical tools (ANOVA) identify significant interactions, enabling efficient optimization. For example, a study on non-automotive combustion engineering highlights the utility of process control in variable-rich systems .
Q. What computational methods predict the supramolecular interactions or reactivity of this compound in biological systems?
- Methodological Answer : Density Functional Theory (DFT) calculations model electronic properties and reactive sites. Molecular docking simulations assess binding affinities to biological targets (e.g., enzymes), guided by crystallographic data from related spirocycles . Ensure theoretical frameworks align with experimental validation to avoid overinterpretation .
Q. How should researchers resolve contradictory data on the biological activity or physicochemical properties of this compound?
- Methodological Answer : Replicate experiments under standardized conditions, controlling for variables like humidity and oxygen exposure. Use meta-analysis to reconcile discrepancies across studies, as demonstrated in chemical engineering design research . Statistical tools (e.g., t-tests, confidence intervals) quantify reproducibility .
Q. What strategies enable selective functionalization of this compound for drug delivery applications without compromising spirocyclic integrity?
- Methodological Answer : Employ protecting groups (e.g., Boc for amines) during derivatization. Site-selective alkylation or acylation can modify peripheral positions while preserving the spiro core. Techniques from membrane separation technologies may aid in purifying functionalized derivatives . Validate structural integrity via NMR and X-ray post-modification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
